molecular formula C9H6Br6 B3350652 1,3,5-Tribromo-2,4,6-tris(bromomethyl)benzene CAS No. 29165-34-2

1,3,5-Tribromo-2,4,6-tris(bromomethyl)benzene

Cat. No.: B3350652
CAS No.: 29165-34-2
M. Wt: 593.6 g/mol
InChI Key: ZXAWPXINCIZGEV-UHFFFAOYSA-N
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Description

1,3,5-Tribromo-2,4,6-tris(bromomethyl)benzene is a multi-halogenated benzene compound with the chemical formula C9H6Br6. It is characterized by its three bromomethyl groups attached to the benzene ring at the 2, 4, and 6 positions, and three bromine atoms at the 1, 3, and 5 positions. This compound is a colorless crystalline solid that is soluble in organic solvents but insoluble in water. It decomposes at high temperatures, releasing hazardous gases .

Preparation Methods

1,3,5-Tribromo-2,4,6-tris(bromomethyl)benzene can be synthesized through a bromination reaction on a benzene ring that has ortho-active groups. The synthetic route involves the bromination of benzene derivatives under controlled conditions to introduce bromine atoms at specific positions on the ring. The reaction conditions typically include the use of bromine or bromine-containing reagents and a catalyst to facilitate the substitution reactions [2][2].

Industrial production methods for this compound involve large-scale bromination processes where the reaction parameters such as temperature, pressure, and concentration of reagents are optimized to achieve high yields and purity. The process also includes purification steps to remove any by-products and unreacted starting materials[2][2].

Chemical Reactions Analysis

1,3,5-Tribromo-2,4,6-tris(bromomethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: The bromine atoms can be reduced to form hydrogenated derivatives. 2

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce carboxylic acids or aldehydes[2][2].

Scientific Research Applications

1,3,5-Tribromo-2,4,6-tris(bromomethyl)benzene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 1,3,5-Tribromo-2,4,6-tris(bromomethyl)benzene exerts its effects involves the interaction of its bromine atoms with molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, where they act as electrophiles and react with nucleophilic sites on other molecules. This interaction can lead to the formation of new chemical bonds and the modification of molecular structures .

The molecular targets and pathways involved in these reactions depend on the specific context in which the compound is used. For example, in biological systems, the bromine atoms may interact with proteins, nucleic acids, or other biomolecules, leading to changes in their structure and function .

Comparison with Similar Compounds

1,3,5-Tribromo-2,4,6-tris(bromomethyl)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its high bromine content and the specific arrangement of bromine atoms and bromomethyl groups, which confer distinct reactivity and versatility in various chemical reactions .

Properties

IUPAC Name

1,3,5-tribromo-2,4,6-tris(bromomethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br6/c10-1-4-7(13)5(2-11)9(15)6(3-12)8(4)14/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXAWPXINCIZGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1Br)CBr)Br)CBr)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591049
Record name 1,3,5-Tribromo-2,4,6-tris(bromomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

593.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29165-34-2
Record name 1,3,5-Tribromo-2,4,6-tris(bromomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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